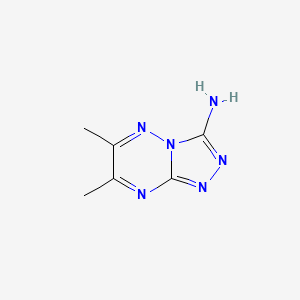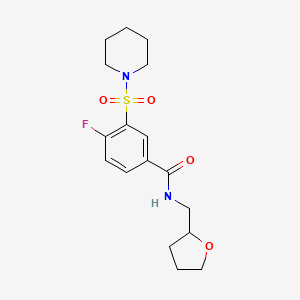![molecular formula C15H19FN2O5S B4447060 2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B4447060.png)
2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid
Descripción general
Descripción
2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a piperidine ring, and a sulfonyl group, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid typically involves multiple steps, including the introduction of the fluorine atom, the formation of the piperidine ring, and the attachment of the sulfonyl group. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor®.
Piperidine Formation: Cyclization reactions to form the piperidine ring.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzoyl derivatives: Compounds with similar fluorine and benzoyl groups.
Piperidine derivatives: Compounds containing the piperidine ring.
Sulfonyl compounds: Molecules with sulfonyl groups.
Uniqueness
2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid is unique due to the combination of its fluorine atom, piperidine ring, and sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
2-[(2-fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)12-9-11(5-6-13(12)16)24(22,23)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGAKZFLFSYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-FLUOROPHENYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4446988.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-beta-alaninamide](/img/structure/B4446991.png)



![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4447045.png)

![4-methoxy-N-[(3-methylphenyl)methyl]benzamide](/img/structure/B4447068.png)


![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)
